N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-[2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a naphthalene core linked to a pyrrolidine moiety and an ethanediamide bridge terminating in a 1,2-oxazole heterocycle. The ethanediamide linker and oxazole group introduce hydrogen-bonding and dipole-dipole interactions, which are critical for molecular recognition in biological or material applications.
Properties
IUPAC Name |
N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(21(27)23-19-10-13-28-24-19)22-14-18(25-11-3-4-12-25)17-9-5-7-15-6-1-2-8-16(15)17/h1-2,5-10,13,18H,3-4,11-12,14H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSBIPYPWOGIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of naphthalene, pyrrolidine, oxazole, and ethanediamide groups distinguishes it from related structures. Key comparisons include:
Key Findings from Comparative Studies
- Naphthalene Derivatives : The naphthalene moiety enhances lipophilicity and π-stacking, critical for membrane penetration in antimicrobial agents . However, substituents like oxazole (target compound) or triazole (6a) modulate electronic properties and hydrogen-bonding capacity .
- Pyrrolidine vs. Other Amines: Pyrrolidine’s cyclic structure improves metabolic stability compared to linear amines (e.g., diethylamino groups in SzR-109 derivatives) . This may enhance bioavailability in pharmacological contexts.
- Oxazole vs. Triazole/Pyrazole : Oxazole’s electron-deficient aromatic ring may enhance dipole interactions compared to triazole’s hydrogen-bond acceptor capacity . Pyrazole derivatives (e.g., ) exhibit distinct biological profiles due to their basic nitrogen atoms.
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